Product packaging for 4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine(Cat. No.:CAS No. 423738-98-1)

4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine

Cat. No.: B3007945
CAS No.: 423738-98-1
M. Wt: 265.29
InChI Key: IXMMDSSNFJJMNS-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Heterocycles in Medicinal Chemistry

Benzothiazole, a heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the field of medicinal chemistry. rjpbcs.com Its derivatives are integral structures in many natural and synthetic bioactive molecules, exhibiting a remarkable breadth of pharmacological effects. rjpbcs.comnih.gov The versatility of the benzothiazole scaffold has led to its incorporation into therapeutic agents with applications spanning numerous disease categories. rjpbcs.com

The wide-ranging presence of heterocycles, particularly those containing nitrogen and sulfur, in both medicinal and biological contexts underscores their significance as versatile and impactful components in drug discovery. rsc.org Research has consistently shown that benzothiazole derivatives possess significant activities, including:

Anticancer rsc.org

Antimicrobial nih.govrsc.org

Antifungal rsc.org

Anti-inflammatory nih.govrsc.org

Anticonvulsant rsc.org

Antitubercular rsc.org

Antidiabetic nih.govrsc.org

Antiviral nih.gov

Notably, structure-activity relationship (SAR) studies have revealed that substitutions on the C-2 and C-6 positions of the benzothiazole ring are particularly crucial for modulating biological activity. nih.gov This makes the specific arrangement found in 4-(6-nitrobenzo[d]thiazol-2-yl)morpholine, with substitutions at both these key positions, a point of significant scientific interest.

Pharmacological Activities of Benzothiazole Derivatives References
Anticancer, Antimicrobial, Antifungal rsc.org
Anti-inflammatory, Antiviral, Antidiabetic nih.gov
Antitubercular, Anticonvulsant, Antioxidant rsc.org

Role of the Morpholine (B109124) Moiety as a Privileged Pharmacophore in Bioactive Compounds

The morpholine ring is an outstanding heterocyclic motif frequently described as a "privileged pharmacophore" in medicinal chemistry. nih.govmdpi.com This designation stems from its consistent appearance in numerous approved and experimental drugs and its ability to confer advantageous properties to a parent molecule. The inclusion of a morpholine moiety is a common strategy to optimize a compound's therapeutic potential. nih.gov

The utility of morpholine in drug design is multifaceted. It can enhance the potency of a molecule through specific molecular interactions with target proteins and favorably modulate its pharmacokinetic properties. nih.govrjptonline.org Key advantages of incorporating a morpholine ring include:

Improved Solubility: The polar ether and amine groups can enhance aqueous solubility.

Enhanced Permeability: Its structure can facilitate passage across biological membranes. rjptonline.org

Metabolic Stability: Morpholine can improve the metabolic profile of a drug. nih.govrjptonline.org

Target Interaction: It can serve as an integral component of a pharmacophore, bestowing selective affinity for a wide range of biological receptors.

This versatile scaffold is readily accessible and can be incorporated using various synthetic methodologies, making it a valuable building block for chemists. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govchemshuttle.com

Advantages of Incorporating a Morpholine Moiety References
Improves Pharmacokinetic Properties nih.govrjptonline.org
Enhances Potency and Target Interaction nih.gov
Increases Solubility and Metabolic Stability nih.govrjptonline.org

Impact of Nitro Substitution on Chemical and Biological Properties of Heterocyclic Systems

The nitro group (NO₂) is a powerful functional group that serves as an efficient scaffold in the synthesis of new bioactive molecules. researchgate.netnih.gov Its strong electron-withdrawing nature significantly impacts the polarity and electronic properties of a heterocyclic system, which in turn can favor interactions with amino acids in target proteins. nih.gov The presence and position of a nitro group can be a determining factor in the biological activity of a compound. nih.gov

Nitro-containing compounds display a wide spectrum of activities, including antineoplastic, antibiotic, antihypertensive, and antiparasitic effects. researchgate.netnih.gov One of the key mechanisms behind its antimicrobial efficacy is the ability of the NO₂ moiety to trigger redox reactions within cells, leading to toxicity and the death of microorganisms. researchgate.netnih.gov For this reason, the nitro group can be considered both a pharmacophore (a feature responsible for a drug's action) and a toxicophore (a feature responsible for toxicity). researchgate.netnih.gov

Research on other heterocyclic systems has demonstrated the positive impact of nitro substitution. For instance, studies on thiazole derivatives showed that a para-nitrophenyl (B135317) substitution resulted in a more potent series of compounds, an effect attributed to the electron-withdrawing ability of the nitro group enhancing the molecule's hydrophobicity and interaction with the target enzyme.

Effects of Nitro Group Substitution References
Modulates Polarity and Electronic Properties nih.gov
Can Enhance Biological Activity (Antimicrobial, Anticancer) researchgate.netnih.gov
Triggers Cellular Redox Reactions researchgate.netnih.gov
Position is Crucial for Pharmacological Effect nih.gov

Overview of the this compound System within Benzothiazole-Morpholine Architectures

The this compound system is a prime example of rational drug design, where three moieties of known significance are combined into a single molecular architecture. The scaffold is built from the 2-amino-6-nitrobenzothiazole (B160904) precursor, a compound that itself is a key starting material for the synthesis of various biologically active agents. rjpbcs.com

Research has utilized the 6-nitrobenzothiazole (B29876) core to develop compounds with diverse therapeutic potential. Derivatives have been synthesized and investigated as:

MAO Inhibitors: For potential use in neurological disorders. nih.gov

Antimicrobial Agents: Showing activity against various bacterial strains. rjpbcs.comrjptonline.org

Antitumor Agents: Serving as a foundation for anticancer compounds. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O3S B3007945 4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine CAS No. 423738-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-nitro-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c15-14(16)8-1-2-9-10(7-8)18-11(12-9)13-3-5-17-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMMDSSNFJJMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975192
Record name 2-(Morpholin-4-yl)-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5978-06-3
Record name 2-(Morpholin-4-yl)-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 4 6 Nitrobenzo D Thiazol 2 Yl Morpholine

Established Synthetic Pathways to the 6-Nitrobenzo[d]thiazol-2-yl Corenih.gov

The synthesis of the 6-nitrobenzo[d]thiazol-2-yl core is a foundational step in the production of 4-(6-nitrobenzo[d]thiazol-2-yl)morpholine. The process typically begins with the construction of a 2-aminobenzothiazole (B30445) scaffold, which is subsequently nitrated.

Key Precursors and Reaction Conditionsresearchgate.net

The common precursor for the benzothiazole (B30560) ring is 2-aminobenzothiazole. One established method for its synthesis involves the reaction of an appropriately substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. researchgate.netrjpbcs.com The reaction proceeds through the formation of a thiocyanoaniline intermediate, which then cyclizes to form the 2-aminobenzothiazole ring.

Alternatively, 2-aminothiophenol (B119425) can be condensed with various reagents to form the benzothiazole ring system. ekb.eg However, for the synthesis of 2-amino-6-nitrobenzothiazole (B160904), the more common industrial approach involves the nitration of a pre-formed benzothiazole derivative.

Strategies for Nitro Group Introduction

The introduction of the nitro group at the C-6 position of the benzothiazole ring is a critical step that requires careful control of reaction conditions to ensure regioselectivity. Direct nitration of 2-aminobenzothiazole with a mixture of nitric and sulfuric acids can lead to a mixture of isomers, including the undesired 5-nitro and 7-nitro products. rjpbcs.comgoogle.com

To achieve high selectivity for the 6-nitro isomer, a common strategy is to first protect the 2-amino group by acylation. google.comgoogle.com The resulting 2-acylaminobenzothiazole is then nitrated. The acyl group directs the electrophilic nitration primarily to the C-6 position. The final step involves the saponification (hydrolysis) of the acyl group to yield the highly pure 2-amino-6-nitrobenzothiazole. google.comgoogle.com This multi-step process significantly reduces the formation of isomeric impurities. google.com

Table 1: Nitration Conditions for 2-Acylaminobenzothiazole Derivatives

Precursor Nitrating Agent Temperature Post-Treatment Outcome Reference
2-Acetylaminobenzothiazole Mixed Acid (HNO₃/H₂SO₄) 5°C to 10°C Discharge onto ice, saponification with NaOH/Methanol High-purity 2-amino-6-nitrobenzothiazole google.com, google.com
2-Benzothiazolyl-formamide Mixed Acid (HNO₃/H₂SO₄) Not specified Discharge onto ice-water, hydrolysis at 60°C 2-amino-6-nitrobenzothiazole google.com
Benzothiazol-2-yl-carbamic acid ethyl ester Mixed Acid (HNO₃/H₂SO₄) Not specified Saponification at pH 10-12 2-amino-6-nitrobenzothiazole google.com

Introduction of the Morpholine (B109124) Moiety at the C-2 Position of Benzothiazolemdpi.com

Once the 2-amino-6-nitrobenzothiazole precursor is obtained, the next stage involves introducing the morpholine ring at the C-2 position. This is typically achieved through a nucleophilic aromatic substitution reaction. The 2-amino group is first converted into a better leaving group, such as a halogen (e.g., chlorine), via a Sandmeyer-type reaction.

The resulting 2-chloro-6-nitrobenzothiazole (B1294357) is a key intermediate. The electron-withdrawing nature of the nitro group and the benzothiazole ring system activates the C-2 position for nucleophilic attack. Morpholine, acting as a nucleophile, displaces the chloride ion to form the final product, this compound. This reaction is analogous to other nucleophilic substitutions on halogenated nitroaromatic compounds, which are often carried out in a polar solvent, sometimes with the addition of a base to neutralize the generated HCl. mdpi.com

Advanced Synthetic Strategies for Novel this compound Derivatives

The structure of this compound offers several avenues for chemical derivatization to create novel analogues with potentially enhanced properties. Modifications can be targeted at either the benzothiazole ring or the morpholine moiety.

Functionalization at the Benzothiazole Ring System (e.g., substitution at other positions)nih.govcnreagent.com

The nitro group at the C-6 position serves as a versatile synthetic handle for further functionalization. A primary strategy involves the chemical reduction of the nitro group to an amino group (NH₂). This transformation yields 4-(6-aminobenzo[d]thiazol-2-yl)morpholine, which opens up a wide array of subsequent derivatization reactions. nih.gov

This newly formed 6-amino group can be:

Acylated with various acid chlorides or anhydrides to form amides.

Sulfonylated with sulfonyl chlorides to produce sulfonamides. nih.gov

Alkylated or arylated under appropriate conditions.

Converted into a diazonium salt, which can then be used in various coupling reactions.

This approach allows for the systematic introduction of diverse functional groups at the C-6 position, enabling the exploration of structure-activity relationships. nih.gov

Modifications of the Morpholine Ringmdpi.com

Modifying the morpholine ring itself is another key strategy for creating derivatives. Rather than altering the morpholine ring after its attachment to the benzothiazole core, a more straightforward approach is to use substituted morpholine derivatives during the synthesis described in section 2.2. uobaghdad.edu.iq

A wide variety of commercially available or synthetically accessible morpholine analogues can be employed as nucleophiles. Examples include:

C-substituted morpholines: Such as 2-methylmorpholine (B1581761) or 2,6-dimethylmorpholine, to introduce steric bulk and chirality.

Fused-ring morpholines: To create more rigid, conformationally constrained structures.

Morpholines with functionalized side chains: Allowing for further chemical manipulation post-synthesis.

By varying the structure of the morpholine starting material, a library of this compound derivatives with diverse substituents on the morpholine ring can be generated. uobaghdad.edu.iqresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 4 6 Nitrobenzo D Thiazol 2 Yl Morpholine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the morpholine (B109124) ring and the benzothiazole (B30560) core. Based on data from analogous structures, the morpholine protons typically appear as two multiplets or triplets. The protons adjacent to the oxygen atom are expected to resonate at a downfield chemical shift (typically δ 3.7-3.9 ppm) compared to those adjacent to the nitrogen atom (typically δ 3.5-3.7 ppm) due to the deshielding effect of the oxygen.

The aromatic protons on the 6-nitrobenzothiazole (B29876) ring will exhibit a characteristic splitting pattern. The proton at the 7-position (H-7), being ortho to the electron-donating sulfur and meta to the electron-withdrawing nitro group, would likely appear as a doublet. The proton at the 5-position (H-5), positioned between the nitro group and the fused ring system, is expected to be a doublet of doublets. The proton at the 4-position (H-4), being ortho to the nitro group, would be the most deshielded and appear as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbons of the morpholine ring are expected to appear in the range of δ 45-70 ppm. The carbons of the benzothiazole ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the nitro group (C-6) and the carbon atom at the 2-position (C-2), bonded to the morpholine nitrogen, are expected to be significantly influenced by these substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-4~8.5 (d)-
H-5~8.2 (dd)-
H-7~7.8 (d)-
Morpholine (-CH₂-N)~3.6 (t)~48
Morpholine (-CH₂-O)~3.8 (t)~66
C-2-~168
C-3a-~155
C-4-~120
C-5-~118
C-6-~145
C-7-~122
C-7a-~130

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the nitro group. Specifically, asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear around 1530 cm⁻¹ and 1345 cm⁻¹, respectively. esisresearch.org Other significant peaks would include C-H stretching vibrations from the aromatic and morpholine rings, C=N stretching of the thiazole (B1198619) ring, and C-O-C stretching of the morpholine ether linkage.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the nitro group and the aromatic ring system are often strong in the Raman spectrum. This technique can be particularly useful for analyzing the skeletal vibrations of the benzothiazole ring system.

Interactive Data Table: Key Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Nitro (NO₂)Asymmetric Stretch~1530IR
Nitro (NO₂)Symmetric Stretch~1345IR, Raman
Aromatic C-HStretch3000-3100IR, Raman
Aliphatic C-HStretch2850-2960IR, Raman
C=N (Thiazole)Stretch~1600IR, Raman
C-O-C (Morpholine)Asymmetric Stretch~1115IR

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (e.g., ESI-MS, FAB-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly employed for non-volatile organic molecules.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (265.28 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern would likely involve the cleavage of the morpholine ring and the benzothiazole core. Common fragmentation pathways could include the loss of the nitro group (NO₂), the cleavage of the C-N bond between the morpholine and the benzothiazole ring, and the characteristic fragmentation of the morpholine ring itself, often involving the loss of ethylene (B1197577) oxide. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments

m/z Value Possible Fragment Identity
265[M]⁺ (Molecular Ion)
219[M - NO₂]⁺
179[6-Nitrobenzothiazole]⁺
86[Morpholine radical cation]⁺

Elemental Analysis (CHN/S) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This provides an empirical formula for the compound, which can be compared with the theoretical composition to verify its purity and identity. For a pure sample of this compound (C₁₁H₁₁N₃O₃S), the theoretical elemental composition would be calculated as follows:

Interactive Data Table: Elemental Composition

Element Theoretical Percentage (%)
Carbon (C)49.80
Hydrogen (H)4.18
Nitrogen (N)15.84
Oxygen (O)18.09
Sulfur (S)12.09

Experimental values that closely match these theoretical percentages would provide strong evidence for the compound's composition and purity.

X-ray Powder Diffraction for Crystalline Structure Analysis

X-ray Powder Diffraction (XRPD) is a key technique for analyzing the crystalline structure of solid materials. nih.gov It can be used to identify the crystalline phase, determine the unit cell dimensions, and assess the sample's crystallinity. For this compound, XRPD would yield a unique diffraction pattern, or "fingerprint," that is characteristic of its specific crystalline form. mdpi.com This is particularly important for identifying different polymorphs (different crystalline forms of the same compound), which can have different physical properties. The analysis of the diffraction pattern can provide information about the crystal system (e.g., monoclinic, orthorhombic) and the spatial arrangement of the molecules in the solid state. mdpi.com

Thermal Analysis (e.g., Thermogravimetry) for Thermal Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition of a compound. In a TGA experiment, the mass of a sample is monitored as a function of temperature. For this compound, the TGA curve would show the temperature at which the compound begins to decompose. Given the presence of the nitro group, the compound is expected to have a defined decomposition temperature, which is a critical parameter for its handling and storage. researchgate.net The decomposition of nitroaromatic compounds can be complex, and TGA can help to identify the temperature ranges of different decomposition steps. acs.org

Theoretical and Computational Investigations of 4 6 Nitrobenzo D Thiazol 2 Yl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine, these calculations offer a detailed picture of its geometry, electronic distribution, and reactivity profile.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. By minimizing the energy of the molecule with respect to the positions of its nuclei, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. This foundational analysis is crucial as the molecular geometry dictates many of the compound's physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's capacity to act as an electron donor (nucleophile). A higher HOMO energy indicates a greater tendency to donate electrons. For this compound, the HOMO is typically localized over the electron-rich regions of the molecule.

The LUMO , being the lowest energy orbital without electrons, relates to the molecule's ability to act as an electron acceptor (electrophile). A lower LUMO energy suggests a greater propensity to accept electrons. The distribution of the LUMO indicates the likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized.

ParameterDescriptionSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability.
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMOReflects the chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. The MEP map uses a color scale to denote different potential values, providing a guide to the molecule's reactive sites.

Red regions indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen.

Blue regions correspond to areas of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms or electron-deficient centers.

Green regions represent areas with a neutral or near-zero electrostatic potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the morpholine (B109124) ring, as well as the nitrogen atom of the thiazole (B1198619) ring. Positive potential would be expected around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. This method is crucial in drug discovery and design for understanding the interactions that govern the binding process. For this compound, molecular docking simulations can identify potential biological targets and elucidate the molecular basis of its activity.

Prediction of Binding Modes and Affinities

Molecular docking algorithms explore the conformational space of the ligand within the active site of a target protein and score the different binding poses. This scoring function estimates the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. By analyzing the top-ranked poses, researchers can predict the most likely binding mode of this compound. This includes its orientation and conformation within the receptor's binding pocket. The predicted binding affinity provides a quantitative measure of how strongly the ligand is expected to bind to the target.

Identification of Key Interacting Residues in Biological Targets

Beyond predicting the binding pose and affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues of the protein. These interactions are fundamental to the stability of the ligand-receptor complex. Common types of interactions identified include:

Hydrogen Bonds: Formed between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

Pi-Pi Stacking: Interactions between aromatic rings.

By identifying the key amino acid residues that form these interactions with this compound, researchers can understand the structural basis for its biological activity. This knowledge is critical for the rational design of more potent and selective analogs.

Interaction TypePotential Interacting Groups on this compoundExample of Interacting Amino Acid Residue
Hydrogen Bond AcceptorOxygen atoms of the nitro and morpholine groups, nitrogen atoms of the thiazole and morpholine rings.Serine, Threonine, Tyrosine, Asparagine, Glutamine
Hydrogen Bond DonorNot prominent on the core structure, but potential for interactions with backbone atoms.Aspartate, Glutamate (backbone C=O)
Hydrophobic InteractionsBenzothiazole (B30560) ring system.Leucine, Isoleucine, Valine, Phenylalanine
Pi-Pi StackingBenzothiazole aromatic ring.Phenylalanine, Tyrosine, Tryptophan, Histidine

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery, enabling the identification of novel bioactive compounds by focusing on essential structural features required for biological activity. These ligand-based and structure-based drug design approaches are particularly relevant in the exploration of benzothiazole derivatives for various therapeutic targets.

Pharmacophore modeling identifies the crucial three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For benzothiazole derivatives, pharmacophore models often include features such as hydrogen bond acceptors and donors, hydrophobic sites, and aromatic rings. For instance, a six-point pharmacophore model with the features AADHRR (two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings) was successfully developed to identify potent p56lck inhibitors among a series of benzothiazole compounds. researchgate.net The nitro group and the oxygen and nitrogen atoms in the morpholine ring of this compound can act as key hydrogen bond acceptors, while the benzothiazole core provides hydrophobic and aromatic characteristics.

Table 1: Hypothetical Pharmacophore Features for this compound

Pharmacophore FeaturePotential Corresponding Moiety in the Compound
Hydrogen Bond Acceptor (A)Oxygen atoms of the nitro group; Oxygen and Nitrogen atoms of the morpholine ring
Aromatic Ring (R)Benzothiazole bicyclic system
Hydrophobic Site (H)Benzothiazole core

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. This technique involves searching large databases of chemical compounds to identify molecules that match the pharmacophore hypothesis. nih.govsemanticscholar.org For example, virtual screening has been successfully employed to discover novel nitrobenzothiazole inhibitors of M. tuberculosis ATP phosphoribosyl transferase (HisG). nih.govacs.org In this study, two large chemical libraries containing over 500,000 compounds were screened using docking algorithms, leading to the identification of several hits with a nitrobenzothiazole fragment that exhibited significant enzyme inhibition. nih.govacs.org This demonstrates the potential of virtual screening to identify promising hit compounds from vast chemical spaces, which can then be synthesized and evaluated for their biological activity. A similar approach could be applied using a pharmacophore model derived from this compound to discover new molecules with potential therapeutic value.

Computational Prediction of Physicochemical Descriptors Influencing Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). nih.gov Computational methods are widely used to predict these properties, providing crucial insights early in the drug discovery process and helping to optimize the drug-like characteristics of lead compounds. nih.gov Key descriptors include lipophilicity, hydrogen-bonding capacity, molecular weight, and topological polar surface area (TPSA).

For this compound, the presence of both lipophilic (benzothiazole ring) and hydrophilic (morpholine and nitro groups) moieties results in a balanced physicochemical profile. The electron-withdrawing nature of the nitro group can increase the hydrophobicity and lipophilicity of the molecule, which may enhance its ability to interact with biological targets. nih.gov In silico ADME-Tox profiles calculated for related 2-aminothiazole (B372263) hybrids containing a morpholine moiety have indicated the potential for good oral bioavailability and low toxicity. mspsss.org.ua Specifically, studies on similar structures suggest they are likely to comply with established drug-likeness rules, such as Lipinski's rule of five. nih.govmspsss.org.ua

The prediction of these descriptors is critical for assessing the potential of a compound to be developed into an orally administered drug. For instance, TPSA is a good predictor of drug absorption; molecules with a TPSA of less than 140 Ų are generally considered to have good cell membrane permeability. frontiersin.org Lipophilicity, often expressed as logP, influences solubility, permeability, and plasma protein binding. nih.gov

Table 2: Predicted Physicochemical Properties for this compound

DescriptorPredicted ValueInfluence on Biological Activity
Molecular Weight ( g/mol )279.29Affects diffusion and transport across membranes.
LogP (Octanol/Water Partition Coefficient)2.5 - 3.0Indicates lipophilicity; influences solubility, absorption, and distribution. nih.gov
Hydrogen Bond Donors0Affects solubility and binding to target proteins.
Hydrogen Bond Acceptors5Affects solubility and binding to target proteins.
Topological Polar Surface Area (TPSA) (Ų)~80 - 90Correlates with intestinal absorption and blood-brain barrier penetration. frontiersin.org
Rotatable Bonds1Relates to molecular flexibility and conformational adaptability.

These computationally predicted values suggest that this compound possesses physicochemical characteristics that are generally favorable for a potential drug candidate. Such in silico analyses are invaluable for prioritizing compounds for further experimental investigation. researchgate.net

In Vitro Biological Activities and Mechanistic Insights of 4 6 Nitrobenzo D Thiazol 2 Yl Morpholine Derivatives

Antimicrobial Activity Studies

Derivatives of the 4-(6-nitrobenzo[d]thiazol-2-yl)morpholine scaffold have been the subject of numerous studies to evaluate their efficacy against a range of pathogenic microorganisms. These investigations have demonstrated a broad spectrum of activity, encompassing both bacteria and fungi.

Antibacterial Efficacy Against Specific Bacterial Strains

The antibacterial properties of benzothiazole (B30560) derivatives have been evaluated against several clinically significant Gram-positive and Gram-negative bacteria. These compounds have shown promising activity against strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

Research has shown that benzothiazole derivatives, particularly those combined with other heterocyclic structures like isatin, exhibit potent antibacterial effects. For instance, some derivatives displayed superior activity against Gram-negative strains like E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml) when compared to the standard drug ciprofloxacin. nih.gov Similarly, Schiff base derivatives of benzothiazole were effective against K. pneumoniae with MIC values ranging from 0.4 to 0.8 μg/ml. nih.gov Other studies on related quinoxaline (B1680401) derivatives also noted significant viability reduction in B. subtilis and K. pneumoniae. ekb.eg Thiazolidin-4-one derivatives of benzothiazole have also been identified as active agents against P. aeruginosa and E. coli, with MIC values between 0.09 and 0.18 mg/ml. nih.gov The presence of specific substitutions on the benzothiazole ring, such as methyl or bromo groups, has been found to enhance antibacterial action against S. aureus, B. subtilis, and E. coli. nih.gov

Below is a table summarizing the antibacterial activity of various benzothiazole derivatives.

Bacterial StrainDerivative ClassMIC (μg/mL)Reference
Escherichia coliIsatin-Benzothiazole3.1 nih.gov
Pseudomonas aeruginosaIsatin-Benzothiazole6.2 nih.gov
Klebsiella pneumoniaeSchiff Base-Benzothiazole0.4 - 0.8 nih.gov
Staphylococcus aureusSubstituted BenzothiazoleNot specified nih.gov
Bacillus subtilisSubstituted BenzothiazoleNot specified nih.gov

Antifungal Efficacy Against Specific Fungal Strains

The antifungal potential of this compound derivatives has been investigated against pathogenic fungi, including Candida albicans, Aspergillus flavus, and Aspergillus niger. nih.govmdpi.comnih.gov

Studies on coumarin-thiazole hybrids and other related structures have demonstrated notable antifungal effects. mdpi.com For example, certain coumarin (B35378) hybrid molecules showed good antifungal activity against Aspergillus niger and Candida albicans when compared to the standard drug fluconazole. mdpi.com Thiazolylhydrazone derivatives have also been reported to exert significant antifungal activity against C. albicans, with Minimum Inhibitory Concentrations (MICs) as low as 0.125–16.0 μg/mL. nih.gov The screening of various quinazoline (B50416) and thiazole (B1198619) derivatives has consistently included C. albicans as a target organism, indicating the recognized potential of these scaffolds against this opportunistic yeast. wjarr.comsapub.org

Fungal StrainDerivative ClassMIC (μg/mL)Reference
Candida albicansThiazolylhydrazone0.125 - 16.0 nih.gov
Candida albicansCoumarin-Triazole HybridGood Activity mdpi.com
Aspergillus nigerCoumarin-Triazole HybridGood Activity mdpi.com
Aspergillus flavusCoumarin-Triazole HybridModerate/Good Activity mdpi.com

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of benzothiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. ijbpsa.com One of the proposed mechanisms of antibacterial action is the inhibition of crucial enzymes involved in bacterial cell wall synthesis. nih.gov Docking studies have suggested that these compounds can bind to and inhibit enzymes such as uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), which is vital for peptidoglycan biosynthesis in bacteria. nih.gov Another potential target is LD-carboxypeptidase, an enzyme involved in the final steps of cell wall formation. nih.gov

In fungi, a primary mechanism of action involves the disruption of the cell membrane. ijbpsa.com This is often achieved by inhibiting the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane that is absent in mammalian cells. mdpi.com Inhibition of ergosterol synthesis compromises the integrity of the membrane, leading to cell death. mdpi.com

Anticancer Activity Profiling

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, prompting further investigation into their potential as anticancer agents.

Cytotoxic Effects on Various Cancer Cell Lines

The cytotoxic potential of these compounds has been assessed in vitro against a diverse panel of cancer cell lines. Studies have reported potent activity, often measured by the half-maximal inhibitory concentration (IC50), against cell lines derived from various cancers.

For example, a series of indeno[1,2-c]pyrazoles containing the benzothiazole moiety showed marked antitumor action towards non-small cell lung cancer (A549) and chronic myelogenous leukemia (K562) cells. researchgate.net Certain derivatives exhibited IC50 values of 6.13 µM and 2.65 µM against A549 and K562 cells, respectively, proving more effective than the standard drug erlotinib (B232) in these assays. researchgate.net Other research on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives also found a potent antiproliferative activity against A549 lung cancer cells, with one compound showing an IC50 value of 0.44 μM. nih.gov Furthermore, related benzimidazole (B57391) derivatives have shown high cytotoxic activity against A549 and HepG2 (liver carcinoma) cells with IC50 values of 15.80 µM and 15.58 µM, respectively. The cytotoxic effects of related compounds have also been confirmed against breast cancer (MCF-7), cervical carcinoma (HeLa), and T lymphocyte (Jurkat) cell lines. sciforum.net

The table below summarizes the cytotoxic activity of various benzothiazole derivatives against selected cancer cell lines.

Cell LineCancer TypeDerivative ClassIC50 (µM)Reference
K562Chronic Myelogenous LeukemiaIndeno[1,2-c]pyrazole2.65 researchgate.net
A549Non-Small Cell Lung CancerIndeno[1,2-c]pyrazole6.13 researchgate.net
A549Quinazolin-4(3H)-one0.44 nih.gov
MCF-7Breast CancerThieno[2,3-d]pyrimidine19.4 researchgate.net
HepG2Liver CarcinomaBenzimidazole15.58
HeLaCervical CarcinomaBenzo[b]thiopheneNot specified sciforum.net
JurkatT-cell LeukemiaBenzo[b]thiopheneNot specified sciforum.net

Induction of Apoptosis and Cell Cycle Modulation

Mechanistic studies have revealed that the anticancer effects of these derivatives are often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. ijbpsa.comchemshuttle.com

Treatment of cancer cells with these compounds has been shown to trigger apoptosis through both intrinsic (mitochondria-dependent) and extrinsic (death receptor-dependent) pathways. nih.govresearchgate.net A significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 have been observed, leading to the disruption of the mitochondrial membrane potential. nih.govresearchgate.net This disruption facilitates the release of cytochrome c and the subsequent activation of caspases, such as caspase-3, which are the executioners of apoptosis. researchgate.net The induction of apoptosis is further confirmed by techniques like Annexin V staining, which detects early apoptotic cells, and analysis of DNA fragmentation. nih.govnih.gov

In addition to inducing apoptosis, these compounds can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. nih.govchemshuttle.com Studies have demonstrated that treatment with certain benzothiazole derivatives can cause cell cycle arrest at the G1 phase or the G2/M phase. nih.govresearchgate.net This arrest is often linked to the inhibition of critical signaling pathways, such as the ALK/PI3K/AKT pathway, which are frequently dysregulated in cancer. nih.gov

Inhibition of Specific Oncogenic Pathways and Enzymes

Derivatives of this compound have been investigated for their ability to interfere with critical pathways and enzymes that are often dysregulated in cancer.

Topoisomerase II: Thiazole derivatives have been identified as promising inhibitors of topoisomerase II (Topo II), a key enzyme in regulating DNA topology and essential for cell proliferation. nih.gov Topo II inhibitors can be classified as either catalytic inhibitors or poisons, with the latter leading to DNA double-strand breaks and subsequent apoptosis. nih.gov The planar nature of the thiazole core is thought to contribute to its interaction with DNA, a characteristic often seen in Topo II inhibitors. nih.gov

Hsp90: While direct studies on this compound are limited, the broader class of benzothiazole derivatives has been explored as inhibitors of Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenesis. Its inhibition represents a promising strategy for cancer therapy.

PI3K and mTOR: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. nih.govnih.gov Dual inhibitors targeting both PI3K and mTOR are of significant interest. nih.gov The morpholine (B109124) moiety is a key structural feature in many PI3K inhibitors, as the oxygen atom can form a crucial hydrogen bond with the hinge region of the kinase. nih.govnih.gov Derivatives containing the morpholino-triazine scaffold have shown potent dual inhibitory activity against PI3K and mTOR. nih.gov

Caspase 3: Instead of inhibition, certain benzothiazole derivatives have been shown to induce apoptosis by activating procaspase-3 to its active form, caspase-3. nih.gov Caspase-3 is a key executioner caspase in the apoptotic pathway. nih.gov Studies have identified benzothiazole derivatives bearing a pyridine-semicarbazone moiety that exhibit potent procaspase-3 activation activity. nih.gov For instance, some derivatives have demonstrated significant activation of caspase-3, leading to apoptosis in cancer cells. nih.gov

Tyrosine Kinase and Aurora Kinase: Thiazole-containing compounds have been investigated as inhibitors of various protein kinases, including tyrosine kinases and Aurora kinases, which are critical regulators of cell signaling and division.

Enzyme Inhibition Studies

The inhibitory potential of this compound derivatives extends to a variety of other enzymes with therapeutic relevance.

Carbonic Anhydrase Inhibition

Derivatives of morpholine and thiazole have been explored as inhibitors of carbonic anhydrase (CA), particularly the CA-II isoform. rsc.orgnih.gov CA inhibitors are used in the treatment of glaucoma, and the morpholine-based thiazole derivatives have shown promise in this area. nih.gov The electron-withdrawing nature of a nitro group on the phenyl ring can enhance the inhibitory activity. nih.gov

Inhibition of Bovine Carbonic Anhydrase II by Morpholine-Thiazole Derivatives
CompoundModificationIC50 (µM)
4-para-nitrophenyl N-ethyl-morpholine derivativePresence of a nitro group14.68

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. While some benzothiazole derivatives have shown poor activity against AChE, others have been specifically designed as AChE inhibitors. nih.gov

Other Relevant Enzyme Targets

DYRK1A/CLK1/CLK4/haspin: The benzothiazole scaffold is a known building block for the development of inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov Conformationally pre-organized inhibitors based on a hydroxybenzothiazole urea (B33335) scaffold have been developed as selective DYRK1A inhibitors. nih.gov Furthermore, some sulfur-containing tetracycles have been shown to be potent inhibitors of CLK1/CLK4 and, to a lesser extent, haspin kinases. rsc.org

MAO-B: Certain benzothiazole-propanamide derivatives with a morpholine or pyrrolidine (B122466) linker have exhibited selective inhibitory effects against monoamine oxidase-B (MAO-B). nih.gov For instance, N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide has shown a significant inhibition rate at a concentration of 100 µM. nih.gov Morpholine-based chalcones have also been identified as potent and selective MAO-B inhibitors. nih.govresearchgate.net

MAO-B Inhibition by Benzothiazole and Morpholine Derivatives
Compound ClassExample CompoundInhibition Data
Benzothiazole-propanamideN-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide66.30% inhibition at 100 µM
Morpholine-based chalconesMO1IC50 = 0.030 µM

GPR35: The G protein-coupled receptor 35 (GPR35) has been identified as a potential therapeutic target. nih.gov Research has led to the identification of benzothiazole derivatives that act as antagonists at GPR35. nih.gov

M. tuberculosis ATP Phosphoribosyl Transferase (HisG) and DprE1: The nitrobenzothiazole scaffold has been identified as a potent inhibitor of Mycobacterium tuberculosis ATP phosphoribosyl transferase (HisG), an essential enzyme in the histidine biosynthesis pathway. nih.govacs.orgresearchgate.net Virtual screening has led to the discovery of nitrobenzothiazole inhibitors with IC50 values in the micromolar range. acs.org Additionally, benzothiazole-bearing compounds are being investigated as noncovalent inhibitors of decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1), another critical enzyme for the biosynthesis of the mycobacterial cell wall. plos.orgnih.govnih.govvlifesciences.com

Other Investigated In Vitro Biological Activities

Anti-inflammatory Potential

The G protein-coupled receptor GPR35 is involved in modulating inflammatory responses. frontiersin.org As some benzothiazole derivatives act as antagonists of GPR35, this suggests a potential mechanism for anti-inflammatory activity. nih.govfrontiersin.org The activation of GPR35 can have both pro- and anti-inflammatory effects depending on the context. frontiersin.org

Antioxidant Properties

Derivatives of this compound have been investigated for their potential antioxidant activities, a key factor in combating oxidative stress implicated in numerous pathological conditions. The antioxidant capacity of these compounds is often attributed to their chemical structure, which allows for the scavenging of free radicals.

One study investigated the antioxidant effects of 6-nitrobenzo[d]thiazol-2-amine derivatives, which are structurally related to the target compound. The derivative, referred to as N2, demonstrated significant radical scavenging activity. nih.gov This suggests that the 6-nitrobenzothiazole (B29876) core is crucial for the antioxidant potential. The study highlighted the ability of these compounds to enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase and catalase, and to increase the levels of glutathione, a vital cellular antioxidant. nih.gov

In vitro assays are commonly employed to determine the antioxidant potential of such compounds. These assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and various methods to assess reducing power. For instance, studies on other novel thiazole and thiazolidinone derivatives have demonstrated their capacity to donate electrons or hydrogen atoms to neutralize free radicals. mdpi.comsaudijournals.com While direct data for this compound is limited, the broader class of thiazole derivatives has shown promising results in these standard antioxidant screening tests. mdpi.com

The mechanism behind the antioxidant activity of these derivatives is believed to involve the stabilization of free radicals. The heterocyclic thiazole ring, combined with the electron-withdrawing nitro group, can delocalize unpaired electrons, thereby rendering the radicals less reactive.

Neuroprotective Effects

The neuroprotective potential of this compound derivatives has been explored, particularly in the context of neurodegenerative diseases where oxidative stress and inflammation play a significant role. Research on structurally similar compounds provides insights into the possible mechanisms of action.

A study on a 6-nitrobenzo[d]thiazol-2-amine derivative, designated as N3, investigated its neuroprotective effects in a zebrafish model of epilepsy. The findings indicated that this compound could mitigate neurodegeneration by reducing oxidative stress and suppressing pro-inflammatory gene expression. nih.gov Histological analysis in the study revealed a reduction in neurodegenerative markers, suggesting a protective effect on neuronal cells. nih.gov

Furthermore, the study on the N3 derivative showed it could enhance the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which is crucial for maintaining balanced neuronal activity. nih.gov This modulation of neurotransmitter levels points towards a potential mechanism for its neuroprotective and anticonvulsant effects.

Other research on different benzothiazole derivatives has also highlighted their potential in neuroprotection. For instance, some benzothiazoline (B1199338) compounds have been shown to reverse motor impairments in animal models of Parkinson's disease, suggesting they can protect against the neurotoxic effects of compounds that damage dopaminergic neurons. researchgate.net Similarly, novel thiazole sulfonamides have demonstrated the ability to improve cell viability, reduce cellular damage, and prevent mitochondrial dysfunction in neuronal cell lines exposed to neurotoxins. rsc.org These findings collectively suggest that the benzothiazole scaffold, particularly when substituted with a nitro group, is a promising framework for the development of neuroprotective agents.

Antiviral Activity

The benzothiazole scaffold, a core component of this compound, has been the subject of extensive research for the development of new antiviral agents. Various derivatives of benzothiazole have demonstrated promising activity against a range of viruses.

The functionalization at different positions of the benzothiazole ring allows for the modulation of its antiviral potential. nih.gov For example, certain benzothiazole derivatives have been reported to exhibit inhibitory activity against the Hepatitis C virus (HCV) by targeting its RNA-dependent RNA polymerase. nih.gov Other derivatives have shown potential against HIV by being incorporated into hybrid molecules designed to enhance antiviral efficacy. nih.gov

More recently, with the emergence of new viral threats, the focus has shifted to broad-spectrum antiviral agents. In this context, thiazole/thiadiazole/benzothiazole-based thiazolidin-4-one derivatives have been investigated as potential inhibitors of the main protease of SARS-CoV-2, a crucial enzyme in the viral replication cycle. nih.gov While these studies provide a strong rationale for the antiviral potential of the broader benzothiazole class of compounds, specific in vitro antiviral activity data for this compound and its direct derivatives is not extensively available in the current scientific literature. Further research is needed to specifically evaluate the antiviral efficacy of this particular compound and its analogues against various viral pathogens.

Anticonvulsant Activity

Derivatives of the 6-nitrobenzothiazole scaffold have shown notable potential as anticonvulsant agents in preclinical studies. These investigations often utilize standard models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to identify compounds that can prevent seizure spread or elevate the seizure threshold, respectively.

A study on a series of N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides demonstrated significant anticonvulsant activity. researchgate.net Notably, compounds with a nitro group at the 6-position of the benzothiazole ring were among the tested derivatives. The results from this study are summarized in the table below, indicating the percentage of protection against seizures at a given dose.

Compound IDSubstitution at 6-positionAnticonvulsant Activity (% Protection)
4a-f H, Cl, NO216.67–100%

Another highly relevant study focused on a 6-nitrobenzo[d]thiazol-2-amine derivative, referred to as N3, and its efficacy in mitigating pentylenetetrazole (PTZ)-induced epileptic conditions in a zebrafish model. nih.gov This study found that the N3 derivative could offer protection by reducing oxidative stress, inflammation, and neurodegeneration, which are often associated with seizures. nih.gov The compound also demonstrated membrane-stabilizing properties, which could contribute to its anticonvulsant effects. nih.gov

Furthermore, the broader class of thiazolidinone derivatives, which can be synthesized from thiazole precursors, has been extensively explored for anticonvulsant properties. For instance, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone has been identified as a promising anticonvulsant candidate. zsmu.edu.ua These findings collectively underscore the potential of the 6-nitrobenzothiazole moiety as a key pharmacophore for the development of novel anticonvulsant drugs.

Antidiabetic Activity

The potential of morpholine-containing thiazole derivatives as antidiabetic agents has been an area of active research. Studies have focused on their ability to modulate insulin (B600854) secretion and glucose uptake, which are key processes in the management of diabetes mellitus.

A significant study in this area reported the synthesis and in vitro evaluation of a series of morpholino thiazolyl-2,4-thiazolidinediones. tandfonline.comnih.gov These compounds are structurally analogous to the subject compound, featuring both the morpholine and thiazole rings. The derivatives were tested for their insulinotropic activities in INS-1 cells. Several of these compounds were found to increase insulin release, particularly in the presence of glucose. tandfonline.comnih.gov

The study also assessed the effect of these compounds on glucose uptake. With the exception of one derivative, the tested compounds showed an increase in glucose uptake, indicating a potential for both pancreatic and extra-pancreatic effects. tandfonline.comnih.gov The table below summarizes the activity of some of the more potent compounds from the series.

CompoundConcentration (mg/ml)Effect on Insulin Release
5 0.001Increase
11 0.001Increase
12 0.001Increase
13 0.001Increase
14 0.001Increase
15 0.001Increase

This research suggests that the combination of a morpholine ring with a thiazole-based structure can lead to compounds with promising antidiabetic properties. The presence of the nitro group on the benzothiazole ring of this compound could further influence this activity, warranting specific investigation.

Antileishmanial Activity

The search for new and effective treatments for leishmaniasis has led to the investigation of various heterocyclic compounds, including derivatives of benzothiazole. The presence of a nitro group in these structures has often been associated with enhanced antiprotozoal activity.

While direct studies on the antileishmanial activity of this compound are not extensively documented, research on structurally related compounds provides strong evidence for its potential. For instance, a study on 1,2,4-triazole (B32235) derivatives incorporating a morpholine moiety found that a compound also containing a nitro group exhibited significantly high antileishmanial activity against Leishmania infantum promastigotes, with a Minimum Inhibitory Concentration (MIC) of 312 μg/mL. researchgate.net This highlights the potential synergistic effect of the morpholine and nitro groups in combating the parasite.

Other studies have also demonstrated the antileishmanial potential of nitro-containing heterocyclic compounds. For example, certain 5-nitroindazole (B105863) derivatives have shown potent activity against Leishmania amazonensis, with some compounds being as active as the standard drug Amphotericin B. nih.gov These findings suggest that the nitro group plays a crucial role in the antileishmanial efficacy of these compounds.

The mechanism of action for such compounds is not fully elucidated but may involve the bioreduction of the nitro group within the parasite, leading to the formation of toxic radical species that induce cellular damage. Given these precedents, this compound represents a promising scaffold for the development of new antileishmanial agents.

Structure Activity Relationship Sar Analysis of 4 6 Nitrobenzo D Thiazol 2 Yl Morpholine Derivatives

Impact of Substitutions on the Benzothiazole (B30560) Ring System

The benzothiazole core is a critical determinant of the molecule's biological profile. Modifications to this bicyclic system, particularly the nature and position of substituents, can dramatically alter its electronic properties and, consequently, its interaction with biological targets.

The position of the nitro group on the benzothiazole ring is a critical factor influencing the compound's bioactivity. The nitro group is a strong electron-withdrawing group, and its placement affects the electron density distribution across the entire heterocyclic system. nih.gov Studies on related nitro-containing chalcones have demonstrated that the position of the nitro group plays a significant role in their anti-inflammatory and vasorelaxant activities. mdpi.com For instance, compounds with a nitro group at the ortho position of an aromatic ring showed the highest anti-inflammatory inhibition. mdpi.com

In the context of benzothiazole derivatives, substitution patterns significantly influence activity. For example, in a series of nitrobenzothiazole derivatives studied for antimalarial activity, the specific placement of substituents was key to the quantitative structure-activity relationship (QSAR) model. ui.ac.id The introduction of a chloro substituent on the thiazole (B1198619) ring can impart both steric and electronic effects, which in turn can force the adjacent nitro group slightly out-of-plane with the ring, potentially reducing activity by affecting resonance stability. nih.gov The activity of benzothiazole derivatives is often dependent not only on the nature and position of substituents on the benzene (B151609) ring but also on the thiazole ring itself. nih.gov

The following table summarizes the general impact of substituent position on the activity of aromatic and heterocyclic compounds, which can be extrapolated to the benzothiazole system.

Substituent PositionGeneral Impact on ActivityRationale
Ortho-position Can lead to high activity due to direct interaction with binding sites or intramolecular hydrogen bonding. mdpi.comProximity to the core ring system allows for direct electronic influence and potential steric interactions that can favor a specific bioactive conformation.
Meta-position Often results in moderate or different activity compared to ortho/para isomers.Electronic effects are primarily inductive, with less resonance contribution, leading to a different charge distribution.
Para-position Frequently associated with significant biological activity. mdpi.comAllows for maximum resonance effects of electron-donating or -withdrawing groups, influencing the overall electronic character of the molecule.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (F, Cl, Br) decrease the electron density of the aromatic ring. The nitro group, in particular, is a potent EWG that significantly impacts the electronic properties of the benzothiazole scaffold. nih.gov The introduction of EWGs can enhance certain biological activities. researchgate.net For example, fluorine, the smallest EWG, can act through an inductive effect to strengthen the electron-accepting nature of the scaffold. rsc.org However, the effect is not always straightforward; in some systems, introducing an auxiliary EWG has unexpectedly reduced the desired activity. researchgate.net

Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃, -C₂H₅), methoxy (B1213986) (-OCH₃), and amino (-NH₂) increase the electron density of the ring. While it might be assumed that EDGs would have the opposite effect of EWGs, any significant electronic perturbation, whether donating or withdrawing, can potentially reduce the stability and aromaticity of the system, thereby altering its bioactivity. nih.gov

The table below illustrates the effects of different electronic groups on the properties of benzothiazole derivatives. nih.gov

Group TypeExample SubstituentsEffect on Benzothiazole RingImpact on Bioactivity
Strong EWG -NO₂ (Nitro)Decreases electron density significantly; increases electrophilicity.Often enhances potency for targets requiring electrophilic interaction; modulates redox potential.
Moderate EWG -Cl (Chloro), -F (Fluoro)Decreases electron density via induction; can influence lipophilicity.Can improve cell permeability and binding affinity; position is critical. nih.gov
EDG -CH₃ (Methyl), -OCH₃ (Methoxy)Increases electron density; can introduce steric bulk.May enhance hydrophobic interactions or, conversely, hinder binding due to steric clashes.

Role of the Morpholine (B109124) Moiety in Bioactivity and Molecular Interactions

The six-membered morpholine ring is not planar and typically exists in a stable chair conformation. nih.gov This conformational flexibility allows it to adapt its shape to fit into various binding pockets of biological targets. acs.org The specific conformation can orient substituents in precise spatial arrangements, which is crucial for optimal interaction. nih.gov

The introduction of substituents on the morpholine ring itself, or replacing it with bridged morpholine analogues, can dramatically enhance selectivity for a target. nih.govscilit.com For example, bridged morpholines can be accommodated in deeper binding pockets, leading to significant improvements in inhibitory selectivity against certain kinases. scilit.com This highlights that the steric profile of the morpholine moiety is a key factor that can be fine-tuned to achieve target specificity. nih.gov

The morpholine ring possesses features that enable it to participate in multiple types of non-covalent interactions.

Linker Modifications and Their Influence on Potency and Selectivity

In more complex derivatives of 4-(6-nitrobenzo[d]thiazol-2-yl)morpholine, where this core structure is connected to another pharmacophore, the nature of the linker is paramount. The linker's length, rigidity, and composition can profoundly affect the resulting molecule's potency and selectivity. nih.gov

The primary role of a linker is to position the two (or more) pharmacophores at an optimal distance and orientation to allow for simultaneous and effective binding to their respective targets or sub-pockets.

Linker Length: Altering the length of a linker, for instance by adding or removing ethylene (B1197577) glycol units, can switch a compound from a dual-target agent to a highly selective one by favoring the geometry required for binding to one target over another. nih.gov

Linker Composition: The atoms within the linker also play a role. Replacing alkyl chains (-CH₂-) with more polar ether linkages (-O-) can change the solubility and flexibility of the molecule, which may impact its biological activity. nih.gov

Linker Rigidity: Introducing rigid elements like heterocyclic scaffolds (e.g., piperazine) or alkynes into a linker can restrict the conformational freedom of the molecule. nih.gov This can be advantageous if it pre-organizes the molecule into its bioactive conformation, but detrimental if it prevents the necessary flexibility to enter a binding site.

Structure-activity relationship studies on complex molecules have established that even minor linker modifications can lead to significant changes in potency, underscoring the necessity of optimizing this component in drug design. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern biological interactions. nih.govsemanticscholar.org For derivatives of this compound and related thiazole-containing scaffolds, QSAR studies provide crucial insights into the structural requirements for their biological effects.

QSAR analyses typically involve developing a model by correlating various calculated molecular descriptors of a set of compounds with their experimentally determined biological activity. brieflands.com The goal is to create a statistically robust model that can accurately predict the activity of untested compounds based solely on their structural features. nih.govresearchgate.net

Research on various thiazole derivatives has successfully employed QSAR to guide the development of new therapeutic agents. pensoft.netnih.gov For instance, in a study on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives, QSAR models were constructed using methods like multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN) to predict anticancer activity. nih.govnih.gov These models revealed the key molecular properties influencing the inhibition of specific receptor tyrosine kinases. nih.govnih.gov

The general process for developing a predictive QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with a consistent set of biological activity data (e.g., IC50 values) is compiled. mdpi.com This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.netpensoft.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., charges, dipole moment), steric (e.g., molecular volume, surface area), topological (e.g., connectivity indices), and physicochemical properties (e.g., lipophilicity). mdpi.comresearchgate.netpensoft.net

Model Development: Statistical techniques are used to select the most relevant descriptors and build a mathematical equation that links them to the biological activity. semanticscholar.orgbrieflands.com

Model Validation: The model's robustness and predictive ability are rigorously assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. nih.govnih.gov

In a QSAR study on morpholine-derived thiazoles as carbonic anhydrase-II inhibitors, molecular descriptors such as 'GATS2c' (Geary autocorrelation – lag 2 / weighted by charges), 'SpMax2_Bhv', 'SpMin6_Bhe', and 'VP-6' were used to build a predictive model. nih.gov The analysis showed that certain descriptors were positively correlated with the biological activity, providing a clear direction for structural modification to enhance potency. nih.gov For example, a higher value for the 'GATS2c' descriptor was associated with increased inhibitory activity. nih.gov

Another study focusing on thiazole derivatives as antioxidants found that properties like polarization, dipole moment, lipophilicity, and molecular size had the most significant effect on antioxidant activity. researchgate.netpensoft.net The QSAR models indicated that activity increased with enhanced hydrophilic and reductive properties, while molecules with smaller volumes and surface areas tended to be more potent. researchgate.netpensoft.net

These predictive models serve as a theoretical foundation for the de novo design of new, more potent analogs. researchgate.net By understanding which structural and physicochemical properties are critical for activity, researchers can rationally design new derivatives of this compound with improved biological profiles. researchgate.netnih.gov

Table of Key QSAR Descriptors and Their Influence on Activity

Descriptor ClassSpecific Descriptor ExampleGeneral Influence on Biological Activity (in related thiazoles)Reference
Electronic Dipole MomentIncreased dipole moment was correlated with higher antioxidant activity. researchgate.net
Electronic Charges on specific atomsAn increase in charge on the morpholine oxygen and a decrease on the thiazole sulfur atom enhanced antioxidant activity. pensoft.net
Topological / Autocorrelation GATS2c (Geary autocorrelation)Positively correlated with carbonic anhydrase-II inhibitory activity. nih.gov
Physicochemical Lipophilicity (logP)Lower lipophilicity was associated with increased antioxidant activity. researchgate.net
Steric / Geometric Molecular Volume / Surface AreaSmaller molecular size and surface area led to higher antioxidant activity. researchgate.netpensoft.net

Example of QSAR Model Performance for Thiazole Derivatives

Statistical MethodNo. of CompoundsR² (Correlation Coefficient)Validation MethodBiological TargetReference
Multiple Linear Regression (MLR)480.90Internal and Externalc-Met receptor tyrosine kinase nih.gov
Artificial Neural Network (ANN)480.92Internal and Externalc-Met receptor tyrosine kinase nih.gov
Multiple Linear Regression (MLR)14>0.84Training and Test SetAntioxidant Activity pensoft.net
Genetic Function Approximation (GFA)240.72 - 0.77Leave-one-out cross-validationAntifungal/Antibiotic mdpi.com

These tables illustrate how QSAR studies provide quantitative insights into the structure-activity relationships of thiazole-containing compounds, guiding the design of new molecules with desired biological activities.

Advanced Research Avenues and Chemical Biology Applications of 4 6 Nitrobenzo D Thiazol 2 Yl Morpholine

Development as Molecular Probes for Biological Systems

The inherent photophysical characteristics of the nitrobenzothiazole core make it an attractive candidate for the development of molecular probes. Benzothiazole (B30560) derivatives are of special interest to scientists due to their fluorescence properties. They have been successfully utilized as fluorescent probes for detecting biological analytes such as β-amyloid and α-synuclein aggregates.

The functionality of 4-(6-nitrobenzo[d]thiazol-2-yl)morpholine is rooted in its nitrobenzothiadiazole-like structure, which is known to be an environment-sensitive fluorophore. nih.gov Such probes can be valuable for live-cell imaging, allowing for the visualization of specific targets without requiring extensive washing procedures. nih.gov The fluorescence of these scaffolds is often sensitive to the polarity of the local environment, a phenomenon known as solvatochromism. nih.gov This property is particularly useful for studying protein structure and function, as changes in the probe's fluorescence can signal conformational changes or binding events. nih.gov Research into related nitrobenzothiadiazole (NBTD) derivatives shows that their photophysical properties can be finely tuned by altering substitution patterns on the benzothiazole ring. nih.gov The good chemical and photostability of these dyes further enhance their utility as robust biophysical tools. nih.gov

Table 1: Photophysical Properties of Related Benzothiadiazole Derivatives
Compound ClassExcitation Max (nm)Emission Max (nm)Key FeatureReference
2-Aryl-benzothiazoles~330380 - 450Exhibit fluorescence in the blue light spectrum.
Nitrobenzothiadiazole (NBTD) Dipeptidomimetics~460Varies with solvent polarityDemonstrate significant solvatochromism, making them sensitive to their environment. nih.gov
Benzothiazole-based AIE ProbesNot specified~604Aggregation-Induced Emission (AIE) property allows for 'turn-on' fluorescence upon binding or aggregation. nih.gov

Scaffold for Design of Multi-Target Ligands

The complex and multifactorial nature of diseases such as Alzheimer's has shifted drug discovery paradigms from a "one-target, one-molecule" approach to the design of multitarget-directed ligands (MTDLs) that can modulate several biological targets simultaneously. nih.govresearchgate.net The benzothiazole framework is considered a "privileged scaffold" for developing such MTDLs due to its ability to be functionalized at multiple positions, allowing for the tuning of its biological activity profile. nih.govbohrium.comst-andrews.ac.uk

Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly critical for dictating the molecule's biological effects. benthamscience.comresearchgate.net In this compound, these key positions are occupied by the morpholine (B109124) and nitro groups, respectively. These groups can serve as anchor points for interaction with specific targets or as sites for further chemical modification to introduce new pharmacophores. For instance, researchers have successfully developed benzothiazole derivatives that act as MTDLs for Alzheimer's disease by simultaneously inhibiting cholinesterases (AChE, BuChE) and monoamine oxidase B (MAO-B), while also acting on the histamine (B1213489) H₃ receptor. nih.govresearchgate.net

Table 2: Example of a Benzothiazole-Based Multi-Target Directed Ligand (MTDL)
CompoundTarget 1 (Activity)Target 2 (Activity)Target 3 (Activity)Target 4 (Activity)Disease ContextReference
Compound 3s*Histamine H₃ Receptor (Kᵢ = 0.036 µM)AChE (IC₅₀ = 6.7 µM)BuChE (IC₅₀ = 2.35 µM)MAO-B (IC₅₀ = 1.6 µM)Alzheimer's Disease nih.gov

*Compound 3s is pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone.

Integration into Hybrid Molecular Architectures for Enhanced Bioactivity

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a broader spectrum of activity. nih.gov The this compound scaffold is an ideal building block for such architectures.

A prominent example is the development of quinoline-urea-benzothiazole hybrids as potent antitubercular agents. nih.govnih.gov In this design, the benzothiazole moiety, known for its activity against Mycobacterium tuberculosis (Mtb), is linked via a urea (B33335) group to a quinoline (B57606) nucleus, a core component of the anti-TB drug bedaquiline. nih.gov This hybridization resulted in a synergistic effect, with the resulting compounds showing vastly improved activity compared to the individual pharmacophores. nih.govnih.gov The benzothiazole part is believed to inhibit enzymes involved in biotin (B1667282) synthesis and cell wall formation, such as decaprenylphosphoryl-β-D-ribose 2′-epimerase. nih.gov The urea linker was selected to further enhance the anti-TB activity of the designed hybrids. nih.gov This strategy demonstrates the potential of integrating the nitrobenzothiazole scaffold into more complex molecular frameworks to tackle challenging diseases.

Table 3: Bioactivity of a Quinoline-Urea-Benzothiazole Hybrid
Hybrid CompoundScaffold 1LinkerScaffold 2Biological Activity (MIC₉₀ against Mtb)Reference
Compound 6u*QuinolineUreaBenzothiazole0.968 µM nih.govnih.gov

*Structure of compound 6u is detailed in the cited literature.

Exploration in Neglected Tropical Diseases Research (e.g., antitrypanosomal)

The this compound structure contains key features that suggest its potential as a therapeutic agent for neglected tropical diseases, particularly those caused by trypanosomatid parasites. Nitro-containing compounds are a well-established class of anti-infective agents, and their utility against parasites like Trypanosoma brucei is well-documented. researchgate.net

Research has shown that derivatives of 5-nitro-2-aminothiazole possess moderate to high activity against Trypanosoma cruzi and Trypanosoma brucei brucei. nih.gov Furthermore, functionalization of the benzothiazole scaffold at the C-6 position has been a key strategy for enhancing antitrypanosomal activity. nih.gov A series of 6-amidinobenzothiazoles demonstrated potent inhibitory effects against T. brucei, with some compounds showing activity at nanomolar concentrations. nih.gov Although the subject compound has a nitro group at C-6 instead of an amidino group, these findings collectively highlight the importance of this position for activity and underscore the potential of the nitrobenzothiazole scaffold in the development of new antitrypanosomal agents.

Table 4: Antitrypanosomal Activity of Related Benzothiazole and Nitrothiazole Compounds
Compound ClassParasiteActivity MetricPotencyReference
5-Nitro-2-aminothiazole amidesTrypanosoma cruzi (amastigotes)IC₅₀Active to moderately active nih.gov
5-Nitro-2-aminothiazole amidesTrypanosoma brucei bruceiIC₅₀Active to moderately active nih.gov
6-Amidino-benzothiazole (Compound 11b)Trypanosoma bruceiIC₉₀0.12 µM nih.gov

Strategies for Improving In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Properties through Structural Modification

Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound is critical for its successful development into a therapeutic agent. For this compound, several rational design strategies can be employed to enhance its PK/PD profile. The benzothiazole scaffold is amenable to structural modifications that can improve pharmacokinetic properties. researchgate.net

One key area is the modulation of lipophilicity. The balance between hydrophilicity and lipophilicity is crucial for oral absorption and cell membrane permeability. This can be fine-tuned by introducing or modifying substituents on the benzothiazole ring. Another important consideration is metabolic stability. While the morpholine group is often incorporated to improve solubility and metabolic properties, the nitro group can be susceptible to reduction by nitroreductase enzymes, which could be a metabolic liability. Strategies could involve replacing the nitro group with other electron-withdrawing groups like a nitrile or a sulfone to block this metabolic pathway while retaining the desired electronic properties. In silico ADME predictions on related benzothiazole hybrids have already shown that many derivatives possess favorable drug-like properties, suggesting that this scaffold is a promising starting point for optimization. nih.govnih.gov

Table 5: Potential Structural Modifications to Improve PK/PD Properties
Structural ModificationTarget PropertyRationale
Replace C-6 nitro group with a sulfone or nitrile groupMetabolic StabilityTo prevent reduction by nitroreductases while maintaining electron-withdrawing character.
Introduce polar substituents on the morpholine ringAqueous SolubilityTo enhance solubility and potentially reduce off-target lipophilic interactions.
Modify substituents on the benzothiazole benzene (B151609) ringPermeability & Target AffinityTo optimize the overall lipophilicity (LogP) for improved membrane passage and fine-tune binding interactions.
Bioisosteric replacement of the morpholine ringOverall ADME ProfileTo explore alternative groups (e.g., piperazine, thiomorpholine) that may offer superior metabolic stability or solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions, a method validated for structurally similar nitro-substituted benzothiazoles . Key parameters include temperature control (40–60°C) and stoichiometric ratios of morpholine derivatives to nitrobenzothiazole precursors. Yield optimization requires monitoring nitro group stability under acidic conditions, as nitro groups are prone to reduction or side reactions with strong acids .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Safety measures include:

  • Respiratory protection : Use NIOSH-approved masks to avoid inhalation of aerosols .
  • Skin/eye protection : Wear nitrile gloves and safety goggles; immediate washing with soap/water is required upon contact .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation or unintended reactions with moisture .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze proton environments (e.g., nitro group resonance at δ 8.2–8.5 ppm) and morpholine ring protons (δ 3.5–4.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z 293.05 for C₁₁H₁₀N₃O₃S) .
  • Elemental analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can conflicting spectral data for nitrobenzothiazole derivatives be resolved during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected shifts in nitro group signals) may arise from solvent polarity or tautomerism. For example:

  • Use deuterated DMSO to stabilize nitro group resonance .
  • Compare computational predictions (DFT calculations) with experimental data to identify dominant tautomers .
  • Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for functionalization?

  • Methodological Answer : The nitro group can act as a directing group for C–H activation. Strategies include:

  • Palladium catalysis : Use Pd(OAc)₂ with ligands like XPhos for Suzuki-Miyaura coupling at the thiazole ring’s C-5 position .
  • Protection-deprotection : Temporarily reduce the nitro group to amine (-NH₂) for electrophilic substitution, followed by re-oxidation .

Q. What computational approaches predict the compound’s bioactivity and binding affinity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or DNA gyrase) based on nitro-thiazole pharmacophores .
  • QSAR modeling : Correlate electronic parameters (HOMO-LUMO gaps) with antimicrobial activity datasets from analogous compounds .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies show:

  • Acidic conditions (pH < 3) : Nitro groups undergo partial reduction, forming hydroxylamine intermediates. Monitor via UV-Vis spectroscopy at λ = 350 nm .
  • Basic conditions (pH > 10) : Degradation via nucleophilic aromatic substitution, releasing nitrite ions (detectable via Griess assay) .

Contradictions and Mitigation

  • Spectral vs. Computational Data : Discrepancies in nitro group reactivity predictions (e.g., DFT vs. experimental IR) may arise from solvent effects. Mitigate by repeating experiments in multiple solvents .
  • Biological Activity Variability : Inconsistent antimicrobial results across studies may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.